

# Introduction: Two Distinct Angles on Tumor Imaging

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Positron Emission Tomography (PET) has revolutionized oncology by enabling non-invasive, whole-body visualization of metabolic and cellular processes. For decades, the glucose analog [18F]Fluorodeoxyglucose (FDG) has been the cornerstone of clinical PET imaging.[1][2][3][4] Its uptake reflects the heightened glucose metabolism characteristic of many cancer cells, a phenomenon known as the "Warburg effect".[2][5][6] However, FDG PET/CT has well-documented limitations, including reduced sensitivity in certain low-grade tumors and non-specific uptake in inflammatory tissues, which can complicate diagnosis.[1][2][4]

More recently, a new class of radiotracers targeting the tumor microenvironment has emerged: Fibroblast Activation Protein Inhibitors (FAPIs).[1] FAP is a transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs), a major component of the stroma in over 90% of epithelial cancers.[1][7][8][9] Since FAP expression is low in most healthy tissues, FAPI-based tracers like [99mTc]Tc-FAPI-34 for SPECT and other FAPIs for PET offer the potential for highly specific tumor imaging with high contrast.[1][7][9] This guide compares the mechanisms, performance, and protocols of FAPI and FDG PET/CT.

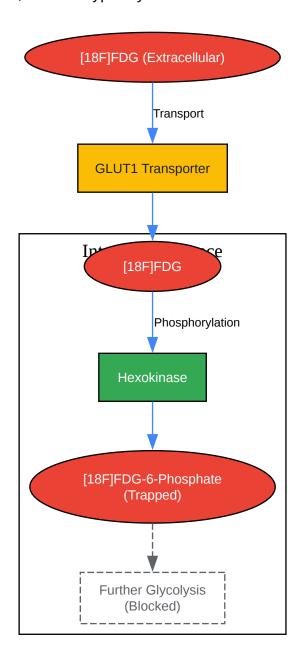
#### **Mechanism of Action**

The fundamental difference between FAPI and FDG lies in the biological target they exploit. FDG targets the intrinsic metabolic activity of cancer cells, while FAPI targets the supportive stromal cells that form the tumor microenvironment.

#### FDG: A Marker of Glucose Metabolism



FDG is a glucose analog that is taken up by cells via glucose transporters (GLUTs), primarily GLUT1 in malignant cells.[6][10] Following transport into the cell, it is phosphorylated by the enzyme hexokinase to [18F]FDG-6-phosphate.[6][10] Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and, due to its ionic charge, is trapped intracellularly.[3][10] The accumulation of [18F]FDG-6-phosphate is proportional to the rate of glucose utilization, which is typically elevated in cancer cells.[3][11]



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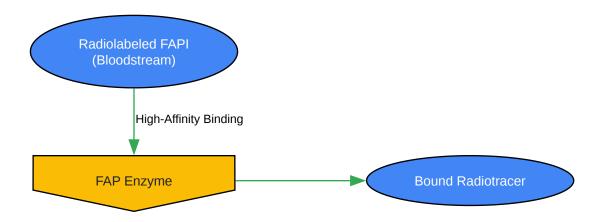
FDG uptake and metabolic trapping pathway.



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#### **FAPI: Targeting the Tumor Stroma**

FAPI tracers are radiolabeled molecules designed to selectively bind to Fibroblast Activation Protein (FAP). FAP is highly expressed on cancer-associated fibroblasts (CAFs), which play a crucial role in tumor growth, invasion, and metastasis.[7][12] The FAPI radiotracer circulates through the bloodstream, extravasates into the tumor tissue, and binds with high affinity to the extracellular domain of FAP on CAFs. This specific binding leads to the accumulation of the radiotracer within the tumor stroma, allowing for visualization by PET. The rapid binding kinetics and fast clearance from non-target tissues result in high tumor-to-background ratios.[13][14]



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FAPI binding to FAP on cancer-associated fibroblasts.

## **Comparative Performance Data**

Numerous head-to-head studies have compared FAPI-based PET with the standard [18F]FDG PET, revealing distinct advantages for FAPI in many clinical scenarios. A key advantage of FAPI imaging is the high target-to-background ratio (TBR) due to rapid tracer accumulation in tumors and low uptake in normal tissues like the brain, liver, and oral mucosa.[1][15][16]

### **Overall Lesion Detection Sensitivity**

The following table summarizes pooled sensitivity data from a meta-analysis comparing [68Ga]Ga-FAPI and [18F]FDG PET/CT for detecting primary tumors and metastases across various cancer types.



Site	FAPI PET/CT Sensitivity	FDG PET/CT Sensitivity	Note
Primary Tumors			
Digestive System	98%	73%	FAPI showed significantly higher sensitivity.[17]
Breast Cancer	100%	78.2%	FAPI detected more primary lesions.[4]
Lung Cancer	99%	87%	FAPI demonstrated superior sensitivity. [18]
Metastases			
Lymph Nodes	79% (GI Cancers)	54% (GI Cancers)	FAPI was superior for nodal staging.[4]
Peritoneal	99.9%	27.3%	FAPI showed a dramatic advantage for peritoneal metastases.[1]
Liver	96.6%	70.8%	FAPI had a significantly higher detection rate.[5]
Bone	Higher SUVmax & TBR	Lower SUVmax & TBR	FAPI generally provides better contrast for bone metastases.[19]

Data compiled from multiple studies and meta-analyses.[1][4][5][17][18][19] Sensitivities can vary based on the specific FAPI tracer and cancer subtype.

## **Quantitative Uptake Values (SUVmax & TBR)**







Quantitative analysis consistently demonstrates that FAPI PET/CT often yields higher tumor-to-background ratios (TBRs) than FDG, even when the maximum standardized uptake value (SUVmax) is comparable or lower. This leads to clearer lesion delineation.



Cancer Type	Parameter	FAPI PET/CT (Representativ e Values)	FDG PET/CT (Representativ e Values)	Key Finding
Head & Neck	SUVmax (Primary)	14.6 ± 4.4	Variable	High FAPI avidity with very low background uptake in salivary glands and mucosa.[20]
TBR	10.9	4.1	FAPI provided significantly higher image contrast.[1]	
Lung (NSCLC)	SUVmax (LN Mets)	Significantly Higher	Significantly Lower	FAPI was superior for detecting lymph node metastases.[19]
TBR (LN Mets)	Significantly Higher	Significantly Lower	[19]	
Gastric Cancer	Detection Rate	100%	50%	Higher TBR with FAPI led to superior detection despite similar SUVmax. [13]
Hepatocellular Carcinoma	Detection Rate	96%	65%	FAPI significantly outperformed FDG for primary hepatic tumors.



Values are illustrative and represent findings from various head-to-head comparison studies.[1] [13][19][20]

## **Experimental Protocols**

Proper patient preparation and standardized imaging procedures are critical for acquiring high-quality, quantifiable PET/CT data. While protocols for FDG are well-established, procedures for FAPI are based on initial clinical studies and are becoming more standardized.

## Typical [18F]FDG PET/CT Protocol

- Patient Preparation:
  - Fasting for a minimum of 4-6 hours is required to reduce serum glucose and insulin levels.
     [21]
  - Patients should avoid strenuous exercise for 24 hours prior to the scan to prevent muscle uptake.
  - Hydration with water is encouraged.[21]
  - Blood glucose level must be checked before tracer injection; typically, it should be below 150-200 mg/dL (7-11 mmol/L).[21][22][23]
- Radiotracer Administration:
  - The standard dose of [18F]FDG is typically 2.5-5 MBq/kg for 3D acquisitions.[22]
  - Injection is administered intravenously. The patient should remain resting in a quiet, dimly
     lit room during the uptake phase to minimize physiological muscle and brain uptake.[21]
- Uptake Phase:
  - A waiting period of 60 minutes (range 45-90 minutes) is required between injection and scanning to allow for tracer distribution and uptake.[21]
- Image Acquisition:



- A low-dose CT scan is first performed for attenuation correction and anatomical localization.
- The PET emission scan is then acquired, typically from the skull base to the mid-thigh.
- Acquisition time is generally 2-5 minutes per bed position.

#### Typical FAPI PET/CT Protocol (Generalized)

A significant advantage of FAPI PET is the simplified patient preparation. As FAPI uptake is not dependent on glucose metabolism, fasting is not required.[9] The protocol below is a generalized version based on studies using tracers like [68Ga]Ga-FAPI-04.

- Patient Preparation:
  - No fasting or dietary restrictions are necessary.[24]
  - No requirement to restrict physical activity.
  - Patients should be well-hydrated.
- · Radiotracer Administration:
  - The typical administered activity for <sup>68</sup>Ga-labeled FAPIs is 1.85-3.7 MBq per kg of body weight.[24]
  - Injection is administered intravenously.
- Uptake Phase:
  - FAPI tracers exhibit rapid tumor accumulation and clearance from background tissues.
     High-quality images can often be obtained much sooner than with FDG.
  - The typical uptake period is 40-60 minutes.[24] Some studies show high-contrast images as early as 10 minutes post-injection.[9][16]
- Image Acquisition:
  - The scanning procedure is similar to FDG PET/CT, starting with a low-dose CT scan.

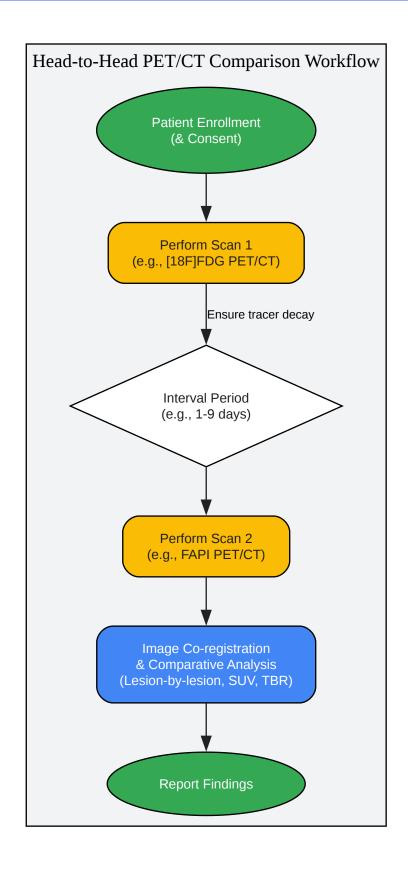


- The PET emission scan covers the same anatomical range (skull base to mid-thigh).
- Acquisition parameters (e.g., time per bed position) are comparable to an FDG scan.

### **Workflow for a Comparative Study**

A head-to-head intra-patient comparison requires a carefully planned workflow to ensure that the two scans are performed under comparable conditions and within a short time frame to minimize the impact of disease progression or treatment.





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Typical workflow for an intra-patient comparative imaging study.



#### Conclusion

FAPI PET/CT represents a significant advancement in molecular imaging, offering a complementary and, in many cases, superior alternative to FDG PET/CT. By targeting the tumor microenvironment instead of tumor cell metabolism, FAPI tracers provide several key advantages:

- Higher Sensitivity in Specific Cancers: FAPI demonstrates superior detection rates for cancers with typically low or variable FDG avidity, such as certain gastrointestinal, breast, and primary liver cancers.[1][4]
- Improved Detection of Metastases: The modality has shown exceptional performance in identifying peritoneal, lymphatic, and bone metastases, often with higher clarity than FDG.[1] [13]
- Superior Image Contrast: Due to low background uptake in most healthy organs, FAPI
  PET/CT produces images with high tumor-to-background ratios, facilitating easier and more
  confident lesion detection.[1][13][14]
- Simplified Patient Preparation: The lack of need for fasting or other dietary preparations improves patient comfort and simplifies clinical workflow.[9]

While FDG remains an invaluable and widely established tool, FAPI-based imaging, including with tracers like **FAPI-34**, is poised to refine cancer diagnosis, staging, and treatment planning. It is not necessarily a replacement for FDG but a powerful complementary tool that provides unique biological information, potentially leading to more personalized and effective patient management. Further large-scale prospective studies will continue to define its precise role in the oncological imaging armamentarium.

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